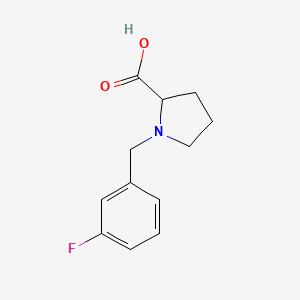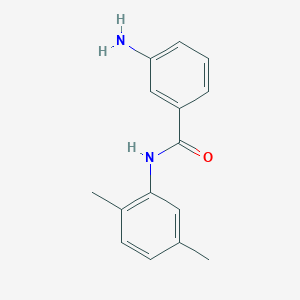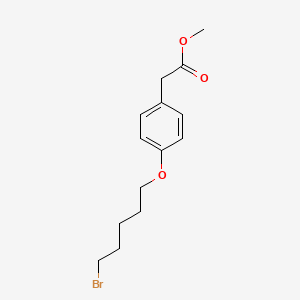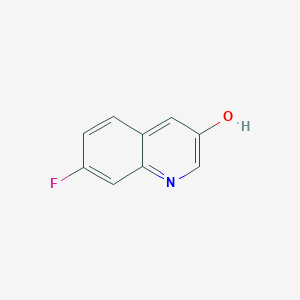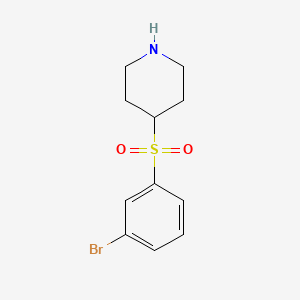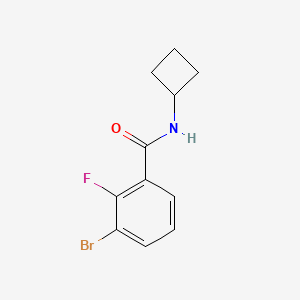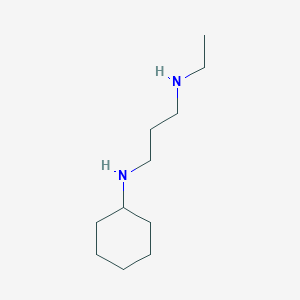
3-(3-Chloropropoxy)propan-1-ol
Vue d'ensemble
Description
“3-(3-Chloropropoxy)propan-1-ol” is a chemical compound with the molecular formula C6H13ClO2 . It has an average mass of 152.619 Da and a monoisotopic mass of 152.060410 Da . This compound is used in the simultaneous determination of genotoxic impurities in fudosteine drugs by gas chromatography mass spectrometry .
Molecular Structure Analysis
The molecular structure of “this compound” includes 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . It has a polar surface area of 29 Ų and a molar refractivity of 38.0±0.3 cm³ .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm³ and a boiling point of 252.6±15.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.1 mmHg at 25°C and an enthalpy of vaporization of 56.9±6.0 kJ/mol . The flash point is 106.6±20.4 °C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Research Insight: A study by Čižmáriková et al. (2020) explored the synthesis of a homologous series of compounds, including variants related to 3-(3-Chloropropoxy)propan-1-ol, and assessed their antimicrobial activities. They found these compounds to exhibit antimicrobial properties against various human pathogens, such as Staphylococcus aureus and Escherichia coli, though the activities were lower compared to certain beta-blockers (Čižmáriková et al., 2020).
Nucleophilic Reactivity in Organic Synthesis
- Research Insight: Köse et al. (2013) conducted a study on the nucleophilic reactivity of ethers, including those related to this compound, in the presence of BF3. They discovered that these ethers reacted with terminal epoxides to produce compounds like 1-alkoxy-3-chloropropan-2-ol, demonstrating their utility in organic synthesis (Köse et al., 2013).
Conformational Analysis
- Research Insight: Richardson and Hedberg (1997) analyzed the molecular structure of 3-chloropropan-1-ol, a compound structurally related to this compound. They investigated its conformation in gaseous state and provided detailed insights into its molecular configuration (Richardson & Hedberg, 1997).
Application in Kinetic Resolution
- Research Insight: Shimizu, Sugiyama, and Fujisawa (1996) explored the use of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, similar to this compound, in the kinetic resolution of certain compounds. They were able to obtain high enantiomeric purity, indicating its potential application in chiral synthesis (Shimizu et al., 1996).
Synthesis of Oxetan-3-ol
- Research Insight: Tianxiang et al. (2016) reported on a method for synthesizing oxetan-3-ol, starting from compounds like epoxy chloropropane, which is structurally similar to this compound. This demonstrates its role in the synthesis of complex organic molecules (Tianxiang et al., 2016).
Propriétés
IUPAC Name |
3-(3-chloropropoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c7-3-1-5-9-6-2-4-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWRKIBKAKPLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1026602-92-5 | |
| Record name | 3-(3-chloropropoxy)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[[3-(trifluoromethyl)phenyl]methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3075061.png)
![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)
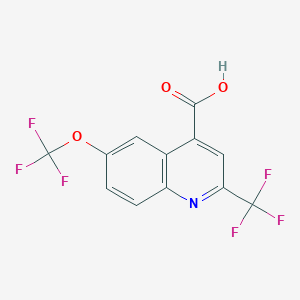
![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)
